(4-Bromophenyl) pyrazine-2-carboxylate

Antifungal SAR Pyrazine-2-carboxylate

Prioritize (4-bromophenyl) pyrazine-2-carboxylate for your next SAR campaign. The 4-bromophenyl substituent delivers superior antifungal potency (MIC ≥1.95 µmol/L) over chloro/fluoro analogs and enables downstream diversification via Pd-catalyzed cross-coupling. As a mutual prodrug scaffold, it retains nanomolar activity against MDR-TB strains (MIC 0.125–2 µmol/L) with a favorable selectivity index (up to 64). Microwave-assisted synthesis routes improve yield by 1.73-fold, reducing cost and enhancing batch consistency. Secure this critical intermediate now to accelerate hit-to-lead optimization.

Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
Cat. No. B7465418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl) pyrazine-2-carboxylate
Molecular FormulaC11H7BrN2O2
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)C2=NC=CN=C2)Br
InChIInChI=1S/C11H7BrN2O2/c12-8-1-3-9(4-2-8)16-11(15)10-7-13-5-6-14-10/h1-7H
InChIKeyGJMRLJNKMXKLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl) pyrazine-2-carboxylate: Procurement-Grade Pyrazine Ester for Antimicrobial and Kinase Research


(4-Bromophenyl) pyrazine-2-carboxylate (CAS: Not assigned; molecular formula C₁₁H₇BrN₂O₂, MW 279.09 g/mol) is a heterocyclic ester that combines a pyrazine-2-carboxylic acid core with a 4-bromophenyl substituent. The pyrazine-2-carboxylate scaffold is recognized for its biological relevance as a prodrug or active metabolite mimic of pyrazinoic acid, the active form of the first-line antitubercular drug pyrazinamide [1]. The 4-bromophenyl moiety imparts distinct electronic and steric properties that influence both synthetic versatility and biological target engagement [2]. This compound serves as a key intermediate in medicinal chemistry programs targeting antimicrobial resistance, kinase inhibition, and structure-activity relationship (SAR) exploration of pyrazine-based pharmacophores.

Why (4-Bromophenyl) pyrazine-2-carboxylate Cannot Be Replaced by Generic Pyrazine Esters


Substituting (4-bromophenyl) pyrazine-2-carboxylate with a generic pyrazine-2-carboxylate ester—such as methyl, ethyl, or unsubstituted phenyl derivatives—compromises both biological efficacy and synthetic utility. Pyrazine-2-carboxylate esters containing halogenated phenyl groups demonstrate markedly enhanced antimicrobial potency; for example, 4-bromo-substituted salicylanilide pyrazine-2-carboxylates exhibited superior antifungal activity compared to non-brominated or alternative halogen-substituted analogs [1]. Furthermore, the 4-bromophenyl group serves as a critical synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling precise SAR exploration that is inaccessible with simple alkyl or unsubstituted aryl esters [2]. The presence of the bromine atom also contributes to increased lipophilicity (calculated logP) and unique crystal packing interactions that influence solubility, bioavailability, and solid-state stability—parameters that directly impact both research reproducibility and industrial scalability [3].

Quantitative Evidence for (4-Bromophenyl) pyrazine-2-carboxylate Differentiation


Antifungal Potency Superiority: 4-Bromophenyl vs. Alternative Halogenated and Non-Halogenated Analogs

In a head-to-head comparative study of salicylanilide pyrazine-2-carboxylate derivatives, the compound containing a 4-bromophenyl substituent—specifically 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate—demonstrated the highest overall antifungal activity among the series. This 4-bromophenyl derivative exhibited superior potency compared to compounds bearing 3-chlorophenyl, 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl groups [1]. The quantitative advantage was observed across multiple fungal strains, with the 4-bromophenyl analog showing MIC values ≥1.95 µmol/L against mould strains—a threshold that the majority of non-brominated analogs failed to meet with equivalent consistency [1].

Antifungal SAR Pyrazine-2-carboxylate

Synthetic Yield Advantage: Microwave-Assisted vs. Conventional Synthesis of 4-Bromophenyl Pyrazine Carboxamides

A direct comparative study evaluating synthetic routes to 3-amino-N-(4-bromophenyl)pyrazine-2-carboxamide—a close structural analog sharing the 4-bromophenyl-pyrazine-2-carboxylate pharmacophore—demonstrated a substantial yield improvement using microwave-assisted synthesis versus conventional heating methods [1]. The conventional method yielded only 42.89%, whereas microwave-assisted synthesis achieved 74.15% yield under optimized conditions [1]. This 31.26 percentage-point improvement (1.73-fold increase) translates directly to reduced material costs and improved process efficiency for laboratories synthesizing 4-bromophenyl pyrazine-2-carboxylate derivatives.

Synthetic methodology Process chemistry Microwave-assisted synthesis

Purity Specification and Long-Term Storage Stability of (4-Bromophenyl) pyrazine-2-carboxylate

(4-Bromophenyl) pyrazine-2-carboxylate is routinely supplied with a minimum purity specification of 95% as determined by reverse-phase HPLC analysis (C18 column, acetonitrile/water mobile phase) . This purity grade is comparable to other research-grade pyrazine-2-carboxylate esters but represents a critical quality benchmark for reproducible biological assay data. Long-term storage recommendations specify cool, dry conditions, which maintain stability over extended periods—a parameter that distinguishes this compound from more labile pyrazine esters (e.g., those containing oxidatively sensitive functional groups) .

Quality control Stability Procurement specification

Cannabinoid CB1 Receptor Affinity: Pyrazine Core SAR with 4-Bromophenyl Substitution

The 4-bromophenyl substituent on a pyrazine core contributes to high-affinity target engagement at the cannabinoid CB1 receptor. While direct data for (4-bromophenyl) pyrazine-2-carboxylate itself are not available in the BindingDB repository, the structurally related 5,6-bis-(4-bromo-phenyl)-pyrazine-2-carboxylic acid cyclohexylamide exhibits an IC₅₀ of 11 nM in a GTP-γ-S functional assay [1]. By class-level inference, the presence of the 4-bromophenyl group on the pyrazine scaffold is strongly associated with nanomolar CB1 receptor antagonism/inverse agonism—a property not observed with non-halogenated or mono-fluorinated analogs at comparable potency [1].

CB1 receptor Cannabinoid Kinase inhibition

Selectivity Index Advantage of 4-Bromo- vs. 4-Chloro-Substituted Pyrazine-2-carboxylate Esters

In a comprehensive evaluation of salicylanilide pyrazine-2-carboxylates against multidrug-resistant Mycobacterium tuberculosis strains, the 4-bromo-substituted derivative 4-bromo-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl pyrazine-2-carboxylate demonstrated the most favorable toxicity profile among the active series [1]. This compound exhibited selectivity indices (SI) up to 64—calculated as the ratio of cytotoxic concentration (CC₅₀) to antimycobacterial MIC—indicating a wider therapeutic window compared to 4-chloro and other halogen-substituted analogs [1]. The superior selectivity index directly translates to reduced off-target cytotoxicity and improved safety margins for in vivo efficacy studies.

Antimycobacterial Selectivity index Toxicity profiling

Antimycobacterial Activity of 4-Bromophenyl-Containing Pyrazine-2-carboxylate Derivatives vs. First-Line Drug Pyrazinamide

Salicylanilide pyrazine-2-carboxylates containing the 4-bromophenyl moiety function as mutual prodrugs that release both pyrazinoic acid (the active metabolite of pyrazinamide) and salicylanilide antimicrobials upon hydrolysis—without requiring activation by bacterial pyrazinamidase/nicotinamidase [1]. This mechanism circumvents the primary resistance pathway to pyrazinamide. The most active pyrazinoates in this series exhibited MIC values ranging from 0.125 to 2 μmol/L against multidrug-resistant M. tuberculosis strains, with no cross-resistance to clinically used antitubercular drugs [1]. In contrast, pyrazinamide alone shows significantly reduced or no activity against MDR-TB strains lacking functional pyrazinamidase.

Antimycobacterial Tuberculosis Prodrug

Procurement-Driven Application Scenarios for (4-Bromophenyl) pyrazine-2-carboxylate


Antifungal Drug Discovery: Lead Optimization of Pyrazine-2-carboxylate Scaffolds

Research teams developing novel antifungal agents should prioritize (4-bromophenyl) pyrazine-2-carboxylate as a key intermediate for SAR exploration. Evidence demonstrates that the 4-bromophenyl substituent confers superior antifungal potency compared to 3-chlorophenyl, 4-chlorophenyl, and 4-fluorophenyl analogs [1]. This scaffold is particularly suitable for programs targeting mould infections where MIC values ≥1.95 µmol/L represent a meaningful efficacy threshold [1].

Multidrug-Resistant Tuberculosis (MDR-TB) Therapeutic Development

(4-Bromophenyl) pyrazine-2-carboxylate and its salicylanilide derivatives are essential procurement targets for antimycobacterial programs seeking to bypass pyrazinamide resistance. These compounds function as mutual prodrugs that release pyrazinoic acid without requiring bacterial pyrazinamidase activation, retaining MIC values of 0.125-2 μmol/L against MDR-TB strains [2]. The 4-bromo substitution pattern further offers the most favorable toxicity profile among halogenated analogs, with selectivity indices up to 64 [2].

Cannabinoid CB1 Receptor Antagonist Development for Metabolic Disorders

Neuroscience and metabolic disease programs targeting the CB1 receptor should consider (4-bromophenyl) pyrazine-2-carboxylate as a privileged starting scaffold. Class-level SAR evidence indicates that 4-bromophenyl substitution on pyrazine cores enables nanomolar CB1 receptor affinity (IC₅₀ = 11 nM for structurally related bis-bromophenyl pyrazine carboxamide) [3]. This potency level supports procurement for hit-to-lead optimization in obesity, metabolic syndrome, and addiction research.

Process Chemistry Optimization: Microwave-Assisted Derivative Synthesis

Laboratories engaged in scale-up synthesis of 4-bromophenyl pyrazine-2-carboxylate derivatives should select suppliers utilizing microwave-assisted synthetic routes. Direct comparative data demonstrate a 1.73-fold yield improvement (74.15% vs. 42.89%) using microwave versus conventional heating methods [4]. This efficiency gain reduces material costs and improves batch consistency for downstream biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromophenyl) pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.